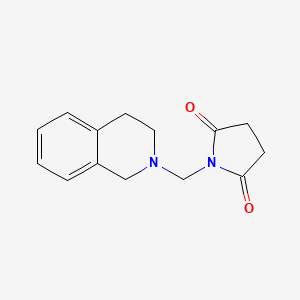

1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to 1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione involves multiple steps, including Lewis acid-catalyzed reactions, and intramolecular cyclizations. A novel approach for synthesizing pyrrolo[2,1-a]isoquinoline derivatives involves a domino reaction from 2-aryl-pyrrolidines and alkynes under aerobic conditions, showing the complexity and specificity required in forming such compounds (Luo et al., 2023).

Molecular Structure Analysis

The molecular structure of 1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione derivatives can be complex, involving multiple ring systems. Techniques like NMR and IR spectroscopy play a crucial role in determining the structure of these compounds. The synthesis and structural elucidation of pyrrolo[2,1-a]isoquinolines, for example, are achieved through one-pot three-component reactions, showcasing the intricate nature of these molecules (Dumitrascu et al., 2013).

Chemical Reactions and Properties

The chemical properties of 1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione and its derivatives are influenced by their structure. These compounds can undergo various chemical reactions, including cycloadditions, dehydrogenations, and rearrangements, to form new compounds with different functionalities. An example is the synthesis of pyrrolo[2,1-a]isoquinolines by multicomponent 1,3-dipolar cycloaddition, highlighting the reactivity and potential transformations of these compounds (Dumitrascu et al., 2013).

Aplicaciones Científicas De Investigación

Isoquinoline Derivatives in Therapeutics

Isoquinoline (ISOQ) derivatives, including those structurally related to 1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione, have been identified for their wide-ranging biological activities. These activities include antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. The comprehensive review by Danao et al. (2021) serves as a testament to the pharmacological importance of ISOQ derivatives in modern therapeutics, highlighting their potential as low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, & U. Mahajan, 2021).

Tetrahydroisoquinolines (THIQs) in Drug Discovery

THIQ derivatives, including structures akin to 1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione, have been recognized as "privileged scaffolds" in nature and drug discovery. Initially known for neurotoxicity, certain THIQs have later been identified as endogenous agents preventing Parkinsonism in mammals. Their role in anticancer antibiotics and the approval of trabectedin for soft tissue sarcomas mark significant milestones in anticancer drug discovery. The therapeutic versatility of THIQ derivatives across cancer, malaria, CNS, cardiovascular, and metabolic disorders underscores their potential as novel drug candidates with unique mechanisms of action (Singh & Purvi A. Shah, 2017).

Pyrroloquinoline Quinone as a Redox Cofactor

Pyrroloquinoline quinone (PQQ) and its relevance to eukaryotic enzymes introduce a novel perspective on the role of redox cofactors in biochemical processes. The identification of PQQ in eukaryotic copper amine oxidases suggests its significance in enzyme-catalyzed amine oxidation reactions, indicating a broader implication of isoquinoline derivatives and related compounds in biological redox reactions (Hartmann & Klinman, 1988).

Synthesis and Applications of Isoquinoline Derivatives

The synthesis of pyridines, quinolines, and isoquinolines from propargylic alcohols demonstrates the chemical versatility and significance of isoquinoline derivatives in medicinal chemistry. These compounds are crucial in developing pharmaceuticals, antibiotics, dyes, and agrochemicals, indicating the broad applicability of compounds structurally related to 1-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2,5-pyrrolidinedione (Mishra, Nair, & Baire, 2022).

Safety and Hazards

Propiedades

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-5-6-14(18)16(13)10-15-8-7-11-3-1-2-4-12(11)9-15/h1-4H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMAYTLLZJHDEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CN2CCC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232166 | |

| Record name | Succinimide, N-((3,4-dihydro-2(1H)-isoquinolyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83095-06-1 | |

| Record name | Succinimide, N-((3,4-dihydro-2(1H)-isoquinolyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083095061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimide, N-((3,4-dihydro-2(1H)-isoquinolyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(ethylsulfonyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5576989.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N-2-pyridinyl-3-pyridazinamine](/img/structure/B5576997.png)

![3-methyl-N,1-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5577005.png)

![4-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5577021.png)

![2-allyl-9-L-threonyl-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5577028.png)

![2-[(3-ethyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid](/img/structure/B5577036.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5577040.png)

![N-[(1-propyl-1H-imidazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5577043.png)

![2-(3-methoxybenzyl)-8-(2-morpholinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5577058.png)

![3,5-dimethyl-6-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5577107.png)

![7-fluoro-2-methyl-4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5577110.png)